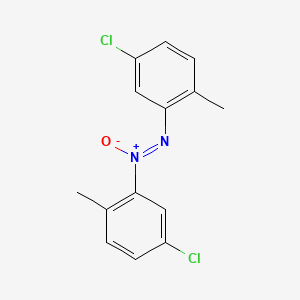
alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride is a chemical compound known for its unique structure and properties It consists of a biphenyl group attached to a morpholine ring via a propanol chain, with a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride typically involves the reaction of 4-biphenylcarboxaldehyde with morpholine and a suitable reducing agent to form the intermediate product. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the biphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride include:
- Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride
- Alpha-(4-Biphenylyl)-4-morpholineethanol hydrochloride
Uniqueness
This compound is unique due to its specific combination of a biphenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
50910-20-8 |
|---|---|
Formule moléculaire |
C19H24ClNO2 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
3-morpholin-4-yl-1-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c21-19(10-11-20-12-14-22-15-13-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16;/h1-9,19,21H,10-15H2;1H |
Clé InChI |
JPMLRPJHQCQFCU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


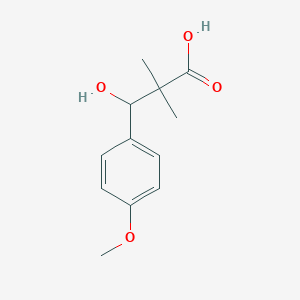
![(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
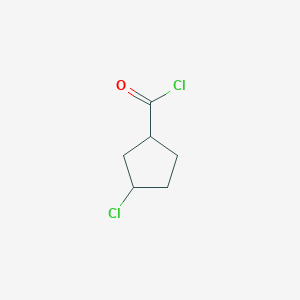
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
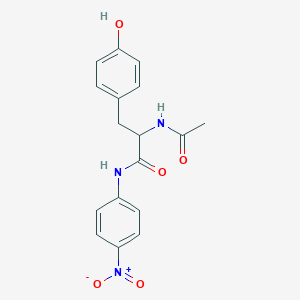
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
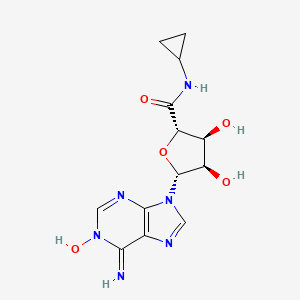


![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)
![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)

